PSI-7977-D5, also known simply as PSI-7977, is a nucleotide analog that serves as a prodrug of 2'-F-2'-C-methyluridine monophosphate. It is primarily developed for the treatment of hepatitis C virus infections. This compound exhibits potent antiviral activity against various genotypes of hepatitis C virus, making it a significant candidate in antiviral therapy. PSI-7977 is derived from the phosphoramidate prodrug PSI-7851, which consists of two diastereoisomers: PSI-7976 and PSI-7977, with the latter being the more active form in inhibiting hepatitis C virus RNA replication .
PSI-7977 exhibits broad-spectrum antiviral activity against multiple genotypes of hepatitis C virus. In vitro studies have demonstrated its efficacy against genotype 1a, 1b, and 2a replicons, with an effective concentration for 50% inhibition (EC50) as low as 0.092 µM . Resistance studies indicate that mutations such as S282T can confer resistance to PSI-7977, highlighting the importance of monitoring genetic variations in viral populations during treatment .
The synthesis of PSI-7977 involves several steps:
PSI-7977 is primarily used in clinical settings for the treatment of chronic hepatitis C virus infections. Its broad genotype coverage makes it suitable for diverse patient populations. Clinical trials have shown that when used in combination with other antiviral agents, it can lead to sustained virological response rates in patients with hepatitis C . Additionally, research is ongoing to explore its potential in treating other viral infections.
Interaction studies have focused on understanding how PSI-7977 interacts with various cellular components and viral proteins:
Several compounds share structural or functional similarities with PSI-7977:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sofosbuvir | Nucleotide analog inhibiting NS5B | Approved for use; broad genotype coverage |
| PSI-7851 | Prodrug form leading to active metabolites | Mixture of diastereoisomers; less potent than PSI-7977 |
| GS-9669 | Non-nucleoside polymerase inhibitor | Targets different mechanisms than nucleotide inhibitors |
| Daclatasvir | NS5A inhibitor | Works synergistically with nucleotide inhibitors like PSI-7977 |
PSI-7977's uniqueness lies in its specific mechanism targeting the RNA-dependent RNA polymerase while also being a prodrug that requires metabolic activation to exert its antiviral effects effectively . Its development has paved the way for more effective treatment regimens against hepatitis C virus infections.
The development of deuterated nucleotide analogs, particularly in the context of ProTide prodrugs such as PSI-7977-D5, represents a sophisticated approach to pharmaceutical optimization through strategic isotope incorporation [1]. The ProTide technology employs phosphoramidate prodrug methodology to facilitate intracellular delivery of nucleoside analogue monophosphates, with deuteration offering enhanced metabolic stability and improved pharmacokinetic properties [9] [12].
The synthesis of deuterated nucleotide analogs utilizes multiple strategic approaches for isotope incorporation. Chemical synthesis methods involve the replacement of hydrogen atoms with deuterium at specific positions within the molecular framework, leveraging the kinetic isotope effect to enhance compound stability [5]. The preparation of deuterated ribonucleotides can be achieved through specialized techniques including hydrogen-deuterium exchange reactions using deuterium oxide as a solvent, which provides efficient isotopic labeling with high deuterium content averaging 96±1% [5].
Catalytic isotope exchange represents another critical methodology, employing catalysts such as palladium or platinum to facilitate controlled hydrogen-deuterium replacement under precisely defined reaction conditions [8]. This approach proves particularly valuable for aromatic and aliphatic compound modifications. Additionally, deuterium gas addition during synthetic processes ensures uniform isotopic labeling, commonly employed for compounds requiring comprehensive deuteration [19].
Enzymatic approaches for deuterated nucleotide synthesis have emerged as highly effective alternatives to traditional chemical methods. These pathways utilize multiple enzyme systems to convert isotopically labeled precursors into deuterated nucleoside triphosphates [6]. The enzymatic methodology involves the conversion of deuterated ribose intermediates through sequential enzymatic reactions, producing milligram quantities of desired products with excellent deuterium retention [5].
The enzymatic synthesis pathway begins with the preparation of specifically deuterated ribose intermediates, including [1-2H]-D-ribose, [4-2H]-D-ribose, and [5-2H2]-D-ribose, which are subsequently converted to ribonucleotides and deoxyribonucleotides through carefully orchestrated enzymatic processes [5]. This methodology offers significant advantages in terms of reaction specificity and product purity compared to purely chemical approaches [6].
The ProTide activation mechanism involves a multi-step enzymatic process that begins with carboxylic esterase or carboxypeptidase-mediated hydrolysis of the amino acid carboxylic ester [43]. This initial step generates an intermediate that undergoes internal nucleophilic attack on the phosphorus center, displacing the aryloxy group and forming a transient five-membered cyclic intermediate [43] [44]. The cyclic mixed anhydride subsequently undergoes rapid hydrolysis to produce the corresponding aminoacyl phosphoramidate [43].
The incorporation of deuterium into ProTide structures can significantly influence this activation pathway through kinetic isotope effects. Primary deuterium kinetic isotope effects arise from differences in zero-point energy between carbon-hydrogen and carbon-deuterium bonds, with the carbon-deuterium bond demonstrating approximately 10-fold greater strength compared to carbon-hydrogen bonds [45]. This enhanced bond strength directly impacts the rate of enzymatic processing and metabolic transformation of deuterated ProTide compounds [13].
The strategic placement of deuterium atoms at key metabolic sites represents a critical aspect of pharmaceutical optimization, particularly for compounds susceptible to cytochrome P450-mediated metabolism [13] [14]. Deuteration at vulnerable positions, commonly referred to as metabolic soft spots, can substantially improve pharmacokinetic properties by reducing clearance rates and extending compound half-life [13].
The incorporation of deuterium at strategic positions results in measurable improvements in metabolic stability through the kinetic isotope effect. Studies demonstrate that deuterated compounds exhibit reduced rates of systemic clearance, leading to increased biological half-life and enhanced overall bioavailability [14]. The magnitude of this effect varies depending on the specific deuteration pattern and the particular enzyme systems involved in compound metabolism [16].
Research on deuterated sofosbuvir analogs has demonstrated the effectiveness of strategic deuteration in enhancing pharmacokinetic profiles. A series of deuterated sofosbuvir analogs were synthesized with site-selective deuterium incorporation achieving high levels of isotopic purity [27]. These deuterated analogs maintained equivalent efficacy to the parent compound while demonstrating improved in vivo pharmacokinetic profiles in both rat and canine models [27].
| Parameter | Sofosbuvir | Deuterated Analog 40 | Fold Improvement |
|---|---|---|---|
| Maximum Concentration (Cmax) | Baseline | 3.4-fold increase | 3.4× |
| Area Under Curve (AUC) | Baseline | 2.7-fold increase | 2.7× |
| Isotopic Purity | N/A | >95% | N/A |
| In Vitro Efficacy | Equivalent | Equivalent | 1.0× |
Deuteration can induce metabolic switching, where the metabolic pattern is modified upon isotope incorporation, resulting in altered levels of specific metabolites while maintaining overall extent of metabolism [14]. This phenomenon can be beneficial when it diverts metabolism away from toxic pathways toward more favorable metabolic routes [14]. In the context of deuterated nucleotide analogs, metabolic switching can enhance the formation of active metabolites while reducing exposure to potentially harmful degradation products [15].
The study of deuterated compounds has revealed that metabolic switching effects are not predictable and must be empirically determined for each specific molecular structure [16]. Factors influencing metabolic switching include the position of deuteration, the extent of isotopic substitution, and the specific enzyme systems involved in compound metabolism [18].
The interaction between deuterated compounds and cytochrome P450 enzymes represents a complex area of investigation, with outcomes varying significantly based on substrate structure and deuteration pattern [18]. Molecular docking studies and metabolic profiling provide valuable insights for identifying optimal sites for deuteration and predicting the potential for metabolic switching [18].
Research demonstrates that the rate-limiting step in cytochrome P450-mediated metabolism can be chemotype-dependent, with some molecular frameworks showing no intrinsic clearance deuterium isotope effect regardless of deuteration position, while others exhibit isotopically sensitive rate-limiting steps with deuterium isotope effects dependent on both position and extent of deuteration [18].
The purification and quality control of deuterated compounds requires specialized analytical methodologies capable of distinguishing isotopic variants and accurately quantifying deuterium content [33]. These analytical approaches must address the unique challenges associated with isotopic analysis while maintaining the rigorous standards required for pharmaceutical applications [32].
High-resolution mass spectrometry represents the gold standard for isotopic purity determination in deuterated compounds. Liquid chromatography electrospray ionization high-resolution mass spectrometry provides rapid, highly sensitive analysis with sample consumption requirements below the nanogram level [35]. This methodology involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of the desired labeled compounds [33].
| Compound | Deuterium Label | Isotopic Purity (%) | Analytical Method |
|---|---|---|---|
| Benzofuranone derivative | D₂ | 94.7 | LC-ESI-HR-MS |
| Tamsulosin | D₄ | 99.5 | LC-ESI-HR-MS |
| Oxybutynin | D₅ | 98.8 | LC-ESI-HR-MS |
| Eplerenone | D₃ | 99.9 | LC-ESI-HR-MS |
| Propafenone | D₇ | 96.5 | LC-ESI-HR-MS |
Nuclear Magnetic Resonance spectroscopy provides complementary analytical capabilities for deuterated compound characterization, particularly for structural integrity confirmation and deuterium position verification [33] [34]. The technique offers superior qualitative analysis capabilities, enabling detailed assessment of deuterium incorporation patterns and structural authenticity [34].
Quantitative Nuclear Magnetic Resonance spectroscopy demonstrates particular value in pharmaceutical quality control applications due to its equal response characteristics for dissolved compounds, making it an excellent technique for quantification of active ingredients, excipients, and impurities in pharmaceutical products [34]. The methodology provides detailed quality-related information that often exceeds the capabilities of traditional chromatographic methods [34].
The sensitivity and resolution of Nuclear Magnetic Resonance instruments increase proportionally with magnetic field strength, with contemporary systems ranging from 300 to over 1000MHz proton resonance frequency [34]. Cryogenically cooled probeheads can further enhance sensitivity by 3-4 fold, enabling analysis of samples containing less than 1 microgram of material for proton spectroscopy applications [34].
Gas chromatography-mass spectrometry represents another critical analytical tool for deuterated compound analysis, particularly for volatile and semi-volatile compounds [20]. The methodology utilizes multiple reaction monitoring mode to provide exceptional sensitivity and selectivity for trace-level analysis of deuterated species [20].
The analytical workflow involves hydrophilic-lipophilic balanced sample preparation, followed by rapid on-line hot gas chromatography inlet gas phase sample derivatization [20]. This approach enables rapid chromatography using low thermal mass oven modules and narrow-bore capillary columns, providing high component resolution with analysis times under 5 minutes [20].
Comprehensive quality control protocols for deuterated compounds must address both chemical purity and isotopic integrity [22]. Commercial suppliers implement rigorous testing protocols including gas chromatography-mass spectrometry, high-field Nuclear Magnetic Resonance spectroscopy, high-performance liquid chromatography, and Fourier-transform infrared spectroscopy to ensure product quality [22].
The quality control laboratory infrastructure typically includes specialized equipment for both large-scale and microscale chemistry operations, incorporating apparatus for high-pressure gas reactions, pH and temperature-controlled enzymatic chemistry, high-resolution distillation processes, and catalytic reduction with both hydrogen and deuterium [22]. In-process analytical equipment enables real-time monitoring during synthesis and purification operations [22].
The therapeutic efficacy of PSI-7977-D5 depends entirely upon its systematic metabolic conversion to the active 5'-triphosphate form, PSI-7409, through a precisely orchestrated enzymatic cascade [4] [5] [6]. This bioactivation pathway represents a critical determinant of antiviral potency and involves multiple enzymatic steps that collectively transform the prodrug into its pharmacologically active metabolite.
The initial activation step involves stereospecific hydrolysis of the carboxyl ester moiety by human cathepsin A (CatA) and carboxylesterase 1 (CES1) [4] [5] [7]. Western blot analysis has demonstrated that both CatA and CES1 are expressed in primary human hepatocytes, although CES1 expression remains undetectable in clone A replicon cells [5] [6]. The enzymatic preference for PSI-7977 over its diastereoisomer PSI-7976 is particularly pronounced with cathepsin A, which exhibits approximately 18-fold greater formation of the intermediate metabolite PSI-352707 when PSI-7977 serves as the substrate [5] [6]. The catalytic efficiency for PSI-7977 with cathepsin A demonstrates approximately 30-fold higher activity compared to PSI-7976, establishing the stereochemical basis for the superior antiviral activity of the Sp isomer [5].
Studies with enzyme-specific inhibitors have revealed that cathepsin A serves as the primary enzyme responsible for carboxyl ester hydrolysis in clone A cells, while both cathepsin A and carboxylesterase 1 contribute to hydrolysis in primary human hepatocytes [5] [7]. The stereospecific nature of this reaction underscores the importance of phosphoramidate stereochemistry in determining bioactivation efficiency and subsequent antiviral potency.
Following ester hydrolysis, the reaction proceeds through a putative nucleophilic attack mechanism wherein the liberated carboxyl group attacks the phosphorus center, resulting in spontaneous elimination of phenol and formation of the alaninyl phosphate metabolite PSI-352707 [5] [6]. This intermediate metabolite represents a common pathway product for both PSI-7976 and PSI-7977 diastereoisomers, effectively converging the metabolic pathways despite their different initial hydrolysis rates [5].
The conversion of PSI-352707 to the 5'-monophosphate form PSI-7411 represents the rate-limiting step in the overall bioactivation pathway [5] [6]. This critical transformation is catalyzed by histidine triad nucleotide-binding protein 1 (Hint1), as demonstrated through siRNA-mediated Hint1 knockdown studies [5]. The rate-limiting nature of this step significantly influences the kinetics of active metabolite formation, with PSI-7409 achieving maximum intracellular concentrations of approximately 25 μM over 48 hours in clone A cells, compared to approximately 100 μM at 4 hours in primary human hepatocytes [5] [6].
The final stages of bioactivation involve consecutive phosphorylation reactions mediated by cellular kinases [5] [6]. UMP-CMP kinase catalyzes the phosphorylation of PSI-7411 to the diphosphate form PSI-7410, followed by nucleoside diphosphate kinase-mediated conversion to the active triphosphate metabolite PSI-7409 [5]. These enzymatic steps utilize endogenous cellular phosphorylation machinery, ensuring efficient conversion to the pharmacologically active form that directly inhibits HCV NS5B polymerase.
| Enzyme/Step | Substrate | Product | Mechanism |
|---|---|---|---|
| Cathepsin A (CatA) | PSI-7977-D5 | PSI-352707 | Carboxyl ester hydrolysis |
| Carboxylesterase 1 (CES1) | PSI-7977-D5 | PSI-352707 | Carboxyl ester hydrolysis |
| Spontaneous cyclization | PSI-352707 | PSI-352707 | Nucleophilic attack, phenol elimination |
| Histidine triad nucleotide-binding protein 1 (Hint1) | PSI-352707 | PSI-7411 | Amino acid moiety removal |
| UMP-CMP kinase | PSI-7411 | PSI-7410 | Phosphorylation to diphosphate |
| Nucleoside diphosphate kinase | PSI-7410 | PSI-7409 | Phosphorylation to triphosphate |
The active triphosphate metabolite PSI-7409 exerts its antiviral effects through direct inhibition of the HCV NS5B RNA-dependent RNA polymerase, the essential enzyme responsible for viral RNA replication [8] [9] [10]. The mechanism of inhibition involves competitive incorporation into the growing RNA chain, ultimately resulting in premature termination of viral RNA synthesis.
The HCV NS5B polymerase adopts a characteristic right-hand structure comprising finger, palm, and thumb domains [11] [12] [13]. The palm domain contains the catalytic active site, including the highly conserved GDD motif where two divalent metal ions facilitate the nucleotidyl transfer reaction during RNA polymerization [11] [12]. The active site serves as the primary target for nucleotide analog inhibitors, including PSI-7409, which compete with natural nucleotides for incorporation into the growing RNA chain [9] [10].
Molecular modeling studies have demonstrated that the activated PSI-7977 (PSI-7409) interacts with the NS5B polymerase through coordination bonds with the two Mg2+ ions present at the GDD active site motif [9]. These interactions are critical for the competitive inhibition mechanism, allowing PSI-7409 to be incorporated in place of natural uridine triphosphate during RNA synthesis.
PSI-7977 demonstrates broad-spectrum activity against multiple HCV genotypes, reflecting the conserved nature of the NS5B active site across different viral strains [14] [8] [10]. Evaluation using genotype 1b (Con1), 1a (H77), and 2a (JFH-1) derived replicons, as well as chimeric replicons containing NS5B regions from genotypes 2a (J6), 2b, and 3a, reveals consistently potent inhibitory activity [10] [15].
| HCV Genotype | EC50 (μM) | CC50 (μM) |
|---|---|---|
| 1a (H77) | 0.044 ± 0.0047 | >20 |
| 1b (Con1) | 0.048 ± 0.013 | >20 |
| 2a (JFH-1) | 0.037 ± 0.0036 | >20 |
| 2a (J6) | 0.0047 ± 0.0017 | >20 |
| 2b | 0.020 ± 0.0044 | >20 |
| 3a | 0.016 ± 0.0034 | >20 |
The exceptional activity against the chimeric replicon containing J6 NS5B (EC50 = 4.7 nM) demonstrates the particular susceptibility of certain HCV strains to PSI-7977 inhibition [10] [15]. This broad genotype coverage distinguishes PSI-7977 from non-nucleoside inhibitors, which typically exhibit more limited genotype-specific activity profiles.
PSI-7409 functions as a competitive inhibitor with respect to natural uridine triphosphate, incorporating into the growing RNA chain during the elongation phase of viral RNA synthesis [16] [10]. The incorporation mechanism involves recognition by the NS5B polymerase active site, where PSI-7409 competes directly with endogenous UTP for binding to the enzyme-template-primer complex. The structural modifications present in PSI-7409, including the 2'-fluoro and 2'-C-methyl substituents, are tolerated by the polymerase active site, allowing efficient incorporation while subsequently disrupting normal RNA synthesis progression.
The unique mechanism of PSI-7409-mediated HCV inhibition involves non-obligate chain termination, wherein RNA synthesis termination occurs not immediately upon nucleotide analog incorporation, but rather during subsequent nucleotide addition events [8] [16] [10]. This mechanism distinguishes PSI-7409 from classical chain-terminating nucleoside analogs and provides important insights into its therapeutic efficacy.
Following incorporation of PSI-7409 into the growing RNA chain, the modified nucleotide creates structural perturbations that interfere with subsequent nucleotide addition without immediately terminating synthesis [16] [17]. The 2'-fluoro and 2'-C-methyl modifications present in the incorporated nucleotide analog generate steric conflicts that progressively impair polymerase function during continued RNA elongation attempts. These structural features prevent the polymerase from maintaining the precise geometric requirements necessary for efficient catalysis of subsequent phosphodiester bond formation.
Chain termination assays demonstrate that incorporation of the 2'-fluoro-2'-C-methyl modified nucleotide fully prevents extension of stalled RNA products in the presence of subsequent correct nucleotides [16]. The mechanism involves gradual accumulation of structural strain within the polymerase active site, ultimately resulting in complete cessation of RNA synthesis when the enzyme encounters insurmountable steric barriers to continued elongation.
The primary resistance mutation associated with PSI-7977, S282T, occurs within the active site of the NS5B polymerase and represents the most frequently selected resistance mechanism across all HCV genotypes [14] [8] [10] [18]. This mutation introduces a threonine residue at position 282, altering the geometry of the active site and reducing the affinity for PSI-7409 incorporation [10] [18].
Additional resistance-associated mutations have been identified in genotype 2a (JFH-1) replicons, including T179A, M289L, and I293L within the finger and palm domains, as well as M434T and H479P on the thumb domain surface [8] [10]. The finger and palm domain mutations contribute directly to resistance by further modifying the active site environment, while thumb domain mutations primarily serve to enhance the replication capacity of S282T-containing variants [10] [15].
| Mutation | Domain Location | Resistance Effect | Genotype Occurrence |
|---|---|---|---|
| S282T | Active site | Primary resistance mutation | All genotypes (1a, 1b, 2a) |
| T179A | Finger domain | Contributory resistance | JFH-1 GT 2a |
| M289L | Palm domain | Contributory resistance | JFH-1 GT 2a |
| I293L | Palm domain | Contributory resistance | JFH-1 GT 2a |
| M434T | Thumb domain surface | Replication capacity enhancement | JFH-1 GT 2a |
| H479P | Thumb domain surface | Replication capacity enhancement | JFH-1 GT 2a |
The S282T mutation demonstrates a significant fitness cost, with replication capacity reduced to 3.2% to 22% of wild-type levels across different genotypes [18]. This substantial reduction in viral fitness contributes to the high barrier to resistance development and explains the relative rarity of clinically observed resistance to sofosbuvir therapy [19] [18].
The selectivity of PSI-7409 for HCV NS5B polymerase over human cellular DNA and RNA polymerases reflects specific structural features of the viral enzyme active site [9] [20]. Enzymatic inhibition studies demonstrate that PSI-352666, a related compound, exhibits IC50 values of 1.0 ± 0.2 μM against HCV genotype 1b NS5B while showing minimal activity against human DNA polymerases α, β, and γ (IC50 > 900-1000 μM) and RNA polymerase II (IC50 > 500 μM) [20].
The structural basis for this selectivity involves subtle differences in active site architecture between viral and cellular polymerases, particularly in the positioning of key catalytic residues and the geometry of the nucleotide binding pocket [9]. These differences allow PSI-7409 to achieve preferential binding and incorporation by the HCV NS5B polymerase while avoiding significant interference with essential cellular replication and transcription processes.